molecular formula C15H13BrN2O B5677958 1-(2-bromobenzyl)-3-methyl-1,3-dihydro-2H-benzimidazol-2-one

1-(2-bromobenzyl)-3-methyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B5677958
M. Wt: 317.18 g/mol
InChI Key: VZUWJBZKVWTRCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromobenzyl)-3-methyl-1,3-dihydro-2H-benzimidazol-2-one is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromobenzyl group attached to the benzimidazole core, which can influence its chemical reactivity and biological properties.

Preparation Methods

The synthesis of 1-(2-bromobenzyl)-3-methyl-1,3-dihydro-2H-benzimidazol-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromobenzyl bromide and 3-methyl-1,3-dihydro-2H-benzimidazol-2-one.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the nucleophilic substitution of the bromide group by the benzimidazole nitrogen.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-(2-Bromobenzyl)-3-methyl-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to reduce the benzimidazole ring or other functional groups.

    Substitution: The benzimidazole core can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional substituents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

1-(2-Bromobenzyl)-3-methyl-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting various diseases such as cancer, infections, and neurological disorders.

    Biological Studies: Researchers use the compound to investigate its effects on biological systems, including its interactions with enzymes, receptors, and cellular pathways.

    Chemical Biology: The compound serves as a tool for probing biological processes and understanding the molecular mechanisms underlying various physiological and pathological conditions.

    Industrial Applications: The compound may be used in the synthesis of other complex molecules, serving as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-bromobenzyl)-3-methyl-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The benzimidazole core can interact with various biological pathways, influencing processes such as cell signaling, gene expression, and metabolic regulation.

Comparison with Similar Compounds

1-(2-Bromobenzyl)-3-methyl-1,3-dihydro-2H-benzimidazol-2-one can be compared with other similar compounds, such as:

    1-(2-Chlorobenzyl)-3-methyl-1,3-dihydro-2H-benzimidazol-2-one: This compound features a chlorobenzyl group instead of a bromobenzyl group, which can affect its chemical reactivity and biological activity.

    1-(2-Fluorobenzyl)-3-methyl-1,3-dihydro-2H-benzimidazol-2-one: The fluorobenzyl group can influence the compound’s lipophilicity and metabolic stability.

    1-(2-Iodobenzyl)-3-methyl-1,3-dihydro-2H-benzimidazol-2-one: The iodobenzyl group can enhance the compound’s ability to participate in certain chemical reactions, such as cross-coupling reactions.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[(2-bromophenyl)methyl]-3-methylbenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O/c1-17-13-8-4-5-9-14(13)18(15(17)19)10-11-6-2-3-7-12(11)16/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUWJBZKVWTRCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805680
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.